Absolute Configuration (3S,11S) Determined by Mosher's Method – Differentiated from 3,12-Isomer
The absolute configuration of 3,11-dihydroxyhexadecanoic acid was conclusively determined as (3S,11S) by Mosher's method, using acid hydrolysates of various resin glycosides [1]. In the same study, ipurolic acid (3,11-dihydroxytetradecanoic acid, the C14 analog) was determined as (3S,11S), while jalapinolic acid (11-hydroxyhexadecanoic acid) and convolvulinolic acid (11-hydroxyhexadecanoic acid) were assigned 11S [1]. The 3,12-dihydroxy isomer, in contrast, carries the hydroxyl at position 12, introducing a distinct stereochemical environment that alters glycosylation regioselectivity in natural product assembly [2].
| Evidence Dimension | Absolute configuration of chiral centers |
|---|---|
| Target Compound Data | (3S,11S)-3,11-dihydroxyhexadecanoic acid |
| Comparator Or Baseline | Ipurolic acid: (3S,11S); Jalapinolic acid: 11S; Convolvulinolic acid: 11S; 3,12-dihydroxyhexadecanoic acid: stereochemistry not defined in same study |
| Quantified Difference | 3,11-isomer uniquely carries two S-configured hydroxyls at positions 3 and 11; the 3,12-isomer differs in hydroxyl position (12 vs. 11) |
| Conditions | Mosher's method (MTPA ester derivatization, NMR analysis) on acids obtained by acid hydrolysis of resin glycosides from Convolvulaceae plants |
Why This Matters
The defined (3S,11S) configuration is a prerequisite for reproducing the glycosidic bond formation observed in naturally bioactive resin glycosides; procurement of racemic or misconfigured material will not yield the native glycoside structures.
- [1] Ono, M., et al. (1993) Resin Glycosides. XVIII. Determination by Mosher's Method of the Absolute Configurations of Mono- and Dihydroxyfatty Acids Originated from Resin Glycosides. Chemical and Pharmaceutical Bulletin, 41(6), 1023–1026. View Source
- [2] Ono, M., et al. (2023) Five new resin glycosides, calyhedins XI–XV, from Calystegia hederacea. Journal of Natural Medicines, 77, 678–691. (Aglycones: 11S-dihydroxyhexadecanoic acid and 12S-dihydroxyhexadecanoic acid, respectively.) View Source
